N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-bromophenyl)quinoline-4-carboxamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents .
Properties
Molecular Formula |
C25H20FN3O3 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20FN3O3/c1-15(30)27-18-11-12-24(32-2)23(13-18)29-25(31)20-14-22(16-7-9-17(26)10-8-16)28-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,27,30)(H,29,31) |
InChI Key |
XUDKOKMNEWHKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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